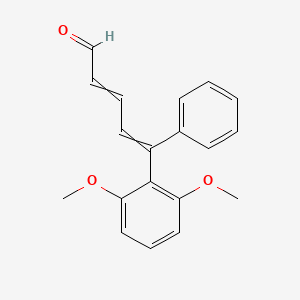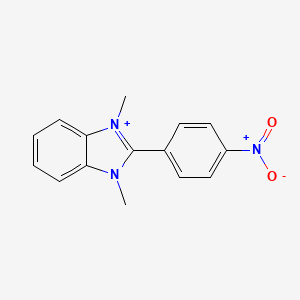
1,3-dimethyl-2-(4-nitrophenyl)-1H-3,1-benzimidazol-3-ium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-DIMETHYL-2-(4-NITROPHENYL)-1H-1,3-BENZODIAZOL-3-IUM is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzodiazole core substituted with a nitrophenyl group and two methyl groups, making it a subject of interest in organic chemistry and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-DIMETHYL-2-(4-NITROPHENYL)-1H-1,3-BENZODIAZOL-3-IUM typically involves multi-step organic reactions. One common method includes the condensation of 4-nitroaniline with o-phenylenediamine under acidic conditions to form the benzodiazole core. This intermediate is then methylated using methyl iodide in the presence of a base such as potassium carbonate to introduce the methyl groups.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as controlled temperature and pressure, can enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
1,3-DIMETHYL-2-(4-NITROPHENYL)-1H-1,3-BENZODIAZOL-3-IUM undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Cyclization: The compound can undergo cyclization reactions to form more complex ring structures.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols, bases like sodium hydroxide.
Cyclization: Acidic or basic catalysts, elevated temperatures.
Major Products
The major products formed from these reactions include various substituted benzodiazole derivatives, which can have different functional groups attached to the core structure, enhancing their chemical and physical properties.
Aplicaciones Científicas De Investigación
1,3-DIMETHYL-2-(4-NITROPHENYL)-1H-1,3-BENZODIAZOL-3-IUM has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mecanismo De Acción
The mechanism of action of 1,3-DIMETHYL-2-(4-NITROPHENYL)-1H-1,3-BENZODIAZOL-3-IUM involves its interaction with specific molecular targets. For instance, in biological systems, it can bind to DNA or proteins, disrupting their normal function. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects.
Comparación Con Compuestos Similares
Similar Compounds
- 1,3-DIMETHYL-2-(4-METHOXYPHENYL)-1H-1,3-BENZODIAZOL-3-IUM
- 1,3-DIMETHYL-2-(4-CHLOROPHENYL)-1H-1,3-BENZODIAZOL-3-IUM
- 1,3-DIMETHYL-2-(4-AMINOPHENYL)-1H-1,3-BENZODIAZOL-3-IUM
Uniqueness
1,3-DIMETHYL-2-(4-NITROPHENYL)-1H-1,3-BENZODIAZOL-3-IUM is unique due to its nitro group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific reactivity and stability, such as in the development of fluorescent probes and advanced materials.
Propiedades
Fórmula molecular |
C15H14N3O2+ |
|---|---|
Peso molecular |
268.29 g/mol |
Nombre IUPAC |
1,3-dimethyl-2-(4-nitrophenyl)benzimidazol-3-ium |
InChI |
InChI=1S/C15H14N3O2/c1-16-13-5-3-4-6-14(13)17(2)15(16)11-7-9-12(10-8-11)18(19)20/h3-10H,1-2H3/q+1 |
Clave InChI |
LLGSDJFJVODUHK-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=CC=CC=C2[N+](=C1C3=CC=C(C=C3)[N+](=O)[O-])C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-chloro-1H-pyrazol-1-yl)-N'-[(E)-(5-fluorothiophen-2-yl)methylidene]acetohydrazide](/img/structure/B11712660.png)
![N-[p-(Dimethylamino)benzylidene]aniline](/img/structure/B11712664.png)
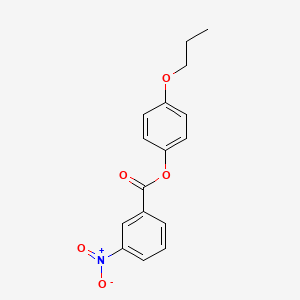
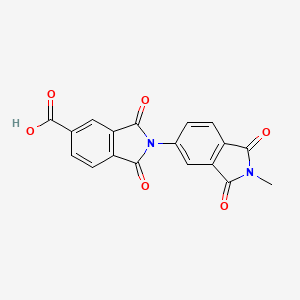


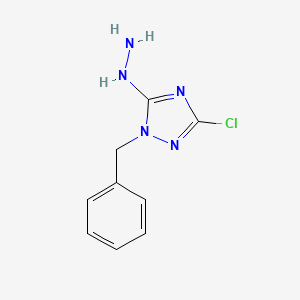
![N-[2,2,2-trichloro-1-(4-nitroanilino)ethyl]benzamide](/img/structure/B11712695.png)
![1-{2-[(2E)-2-[(3-hydroxyphenyl)methylidene]hydrazin-1-yl]-4-methyl-1,3-thiazol-5-yl}ethan-1-one](/img/structure/B11712703.png)
![(2E)-N-{1-[3-(acetylamino)phenoxy]-2,2,2-trichloroethyl}-3-phenylprop-2-enamide](/img/structure/B11712707.png)
![N-{5-[(4-chlorophenyl)methyl]-1,3-thiazol-2-yl}-4-nitrobenzamide](/img/structure/B11712713.png)
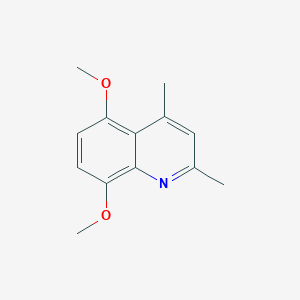
![5-bromo-2-{[(5-bromo-2-methylphenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B11712729.png)
